N-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-2-morpholin-4-ylbenzamide
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Overview
Description
N-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-2-morpholin-4-ylbenzamide: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate molecular structure, which includes a piperidine ring, a morpholine ring, and a benzamide group, along with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-2-morpholin-4-ylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often begins with the synthesis of the piperidine and morpholine rings, followed by their functionalization with the fluorophenyl and benzamide groups. Common reagents used in these reactions include various alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
N-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-2-morpholin-4-ylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide variety of functionalized derivatives.
Scientific Research Applications
N-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-2-morpholin-4-ylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-2-morpholin-4-ylbenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-2-morpholin-4-ylbenzamide
- N-[[1-[2-(4-bromophenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-2-morpholin-4-ylbenzamide
- N-[[1-[2-(4-methylphenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-2-morpholin-4-ylbenzamide
Uniqueness
The uniqueness of N-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-2-morpholin-4-ylbenzamide lies in its fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-2-morpholin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34FN3O2/c1-28(26(31)24-4-2-3-5-25(24)30-16-18-32-19-17-30)20-22-11-14-29(15-12-22)13-10-21-6-8-23(27)9-7-21/h2-9,22H,10-20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVKNALHXXSGNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)CCC2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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